molecular formula C27H26BrO2P B1625132 (3,5-Dimethoxybenzyl)triphenylphosphonium bromide CAS No. 24131-30-4

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide

Cat. No.: B1625132
CAS No.: 24131-30-4
M. Wt: 493.4 g/mol
InChI Key: JMJMXUZILDIHQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a 3,5-dimethoxybenzyl moiety, with bromide as the counterion. This compound is of interest due to its applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide typically involves the reaction of 3,5-dimethoxybenzyl bromide with triphenylphosphine. The reaction is carried out in anhydrous toluene under reflux conditions for 24 hours. After cooling, the precipitate is filtered, washed with hexanes, and dried under vacuum to yield the product as a white powder .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated systems for solvent purification and flash chromatography can enhance the efficiency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.

    Solvents: Anhydrous toluene, tetrahydrofuran (THF), and dichloromethane (CH₂Cl₂) are frequently used solvents.

    Catalysts: In some reactions, catalysts such as palladium or copper may be employed.

Major Products Formed

    Alkenes: In Wittig reactions, the major products are alkenes.

    Substituted Phosphonium Salts: Substitution reactions yield various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound’s potential biological activities are being explored, particularly its role in cellular processes and as a potential therapeutic agent.

    Material Science: It is used in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide in chemical reactions involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes in Wittig reactions. The molecular targets and pathways in biological systems are still under investigation, but it is believed to interact with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine Dibromide: Another phosphonium salt with similar reactivity but different applications.

    3,5-Dimethoxybenzyl Bromide: A precursor in the synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide.

    Other Benzyltriphenylphosphonium Salts: Compounds with different substituents on the benzyl group

Uniqueness

This compound is unique due to the presence of methoxy groups on the benzyl ring, which can influence its reactivity and solubility. This makes it particularly useful in specific organic synthesis applications where these properties are advantageous.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O2P.BrH/c1-28-23-18-22(19-24(20-23)29-2)21-30(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-20H,21H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJMXUZILDIHQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449896
Record name (3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24131-30-4
Record name (3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 3,5-dimethoxybenzyl triphenylphosphonium bromide is prepared by refluxing a mixture of 3,5-dimethoxybenzyl bromide (12 g.) and triphenylphosphine (14.2 g.) in acetonitrile (200 ml.) for one hour. The reaction mixture is then cooled and the crystalline product recovered by filtration, washed with ether and dried (20 g.); m.p. 269°-270° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Reactant of Route 4
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Reactant of Route 5
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Reactant of Route 6
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.